1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide
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Overview
Description
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: This can be achieved by cyclization reactions involving ortho-substituted anilines and sulfur sources.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzothiadiazole-sulfonyl intermediate with the piperidine derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can act as an electron acceptor, while the piperidine ring can interact with biological receptors or enzymes. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: This compound shares the benzothiadiazole-sulfonyl core but differs in its amino acid derivative structure.
N-{[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine: This compound also features a benzothiadiazole-sulfonyl group but is coupled with a different amino acid.
Uniqueness: 1-
Properties
Molecular Formula |
C17H22N4O3S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(18-13-6-1-2-7-13)12-5-4-10-21(11-12)26(23,24)15-9-3-8-14-16(15)20-25-19-14/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,18,22) |
InChI Key |
KQVAIBYLIBAQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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